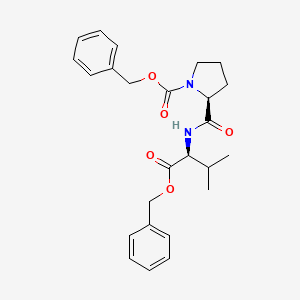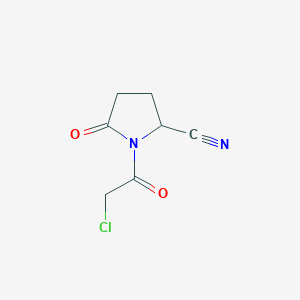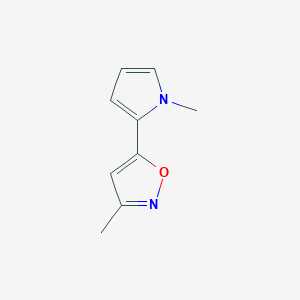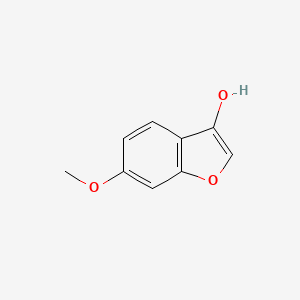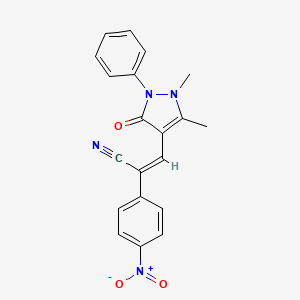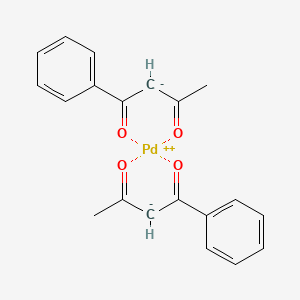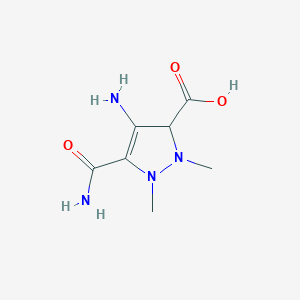
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to introduce the amino, carbamoyl, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3,5-dimethylpyrazole
- 5-Carbamoyl-3-methylpyrazole
- 1,2-Dimethyl-3-carboxypyrazole
Uniqueness
4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C7H12N4O3 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
4-amino-5-carbamoyl-1,2-dimethyl-3H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-10-4(6(9)12)3(8)5(7(13)14)11(10)2/h5H,8H2,1-2H3,(H2,9,12)(H,13,14) |
Clé InChI |
XOOPGOHENUPJNG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(=C(N1C)C(=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


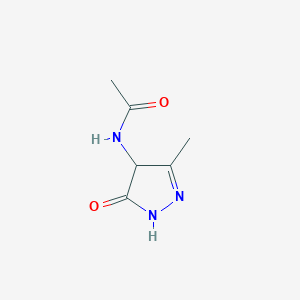
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
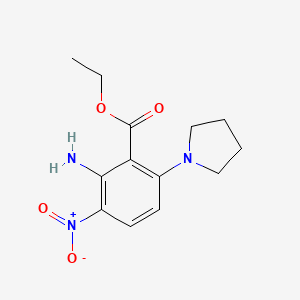
copper](/img/structure/B12874855.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
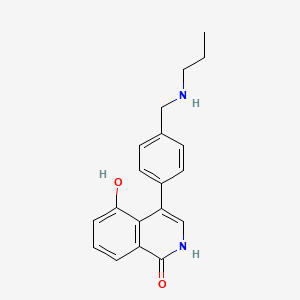
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
